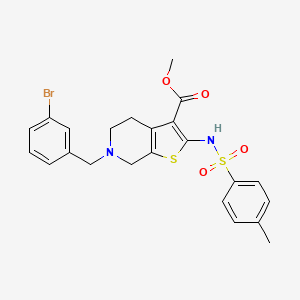
BChE-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BChE-IN-17, also known as compound 6n, is a potent and selective inhibitor of butyrylcholinesterase. Butyrylcholinesterase is an enzyme that hydrolyzes esters of choline, including acetylcholine. This enzyme is widely distributed in the nervous system and plays a role in cholinergic neurotransmission. This compound has shown significant potential in scientific research due to its high selectivity and low neurotoxicity .
Preparation Methods
The synthesis of BChE-IN-17 involves several steps. The synthetic route typically includes the quaternization of the quinuclidine moiety with various groups such as methyl, benzyl, and substituted benzyl groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the quaternization process
Chemical Reactions Analysis
BChE-IN-17 undergoes various chemical reactions, including hydrolysis and oxidation. Common reagents used in these reactions include butyrylthiocholine iodide and o-phenylenediamine. The major products formed from these reactions are typically the hydrolyzed or oxidized derivatives of this compound .
Scientific Research Applications
BChE-IN-17 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of butyrylcholinesterase and its effects on cholinergic neurotransmission. In biology, this compound is used to investigate the role of butyrylcholinesterase in various physiological processes and diseases, including Alzheimer’s disease and other neurodegenerative disorders. In medicine, this compound is being explored as a potential therapeutic agent for conditions involving cholinergic dysfunction .
Mechanism of Action
BChE-IN-17 exerts its effects by selectively inhibiting butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine and other esters of choline. This inhibition leads to an increase in acetylcholine levels in the nervous system, which can help ameliorate symptoms of neurodegenerative diseases . The molecular targets of this compound include the active site residues of butyrylcholinesterase, and the pathways involved are primarily related to cholinergic neurotransmission .
Comparison with Similar Compounds
BChE-IN-17 is unique in its high selectivity for butyrylcholinesterase over acetylcholinesterase. Similar compounds include bambuterol, rivastigmine, and pancuronium bromide, which also inhibit butyrylcholinesterase but with varying degrees of selectivity and potency . This compound stands out due to its low neurotoxicity and moderate neuroprotective effects, making it a promising candidate for further research and potential therapeutic applications .
Properties
Molecular Formula |
C23H23BrN2O4S2 |
|---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
methyl 6-[(3-bromophenyl)methyl]-2-[(4-methylphenyl)sulfonylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C23H23BrN2O4S2/c1-15-6-8-18(9-7-15)32(28,29)25-22-21(23(27)30-2)19-10-11-26(14-20(19)31-22)13-16-4-3-5-17(24)12-16/h3-9,12,25H,10-11,13-14H2,1-2H3 |
InChI Key |
WLDAPARXRDCLQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC(=CC=C4)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
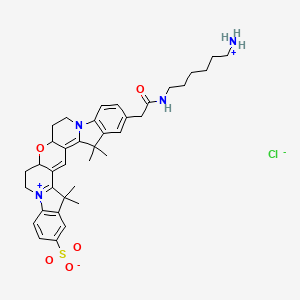
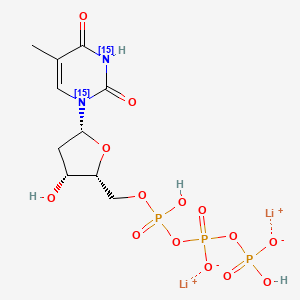


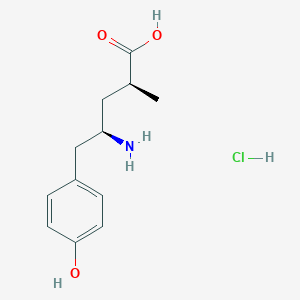

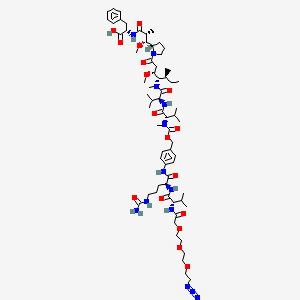
![9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one](/img/structure/B12387366.png)
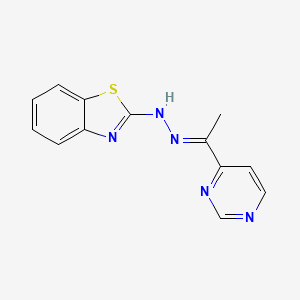
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387374.png)
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12387381.png)
